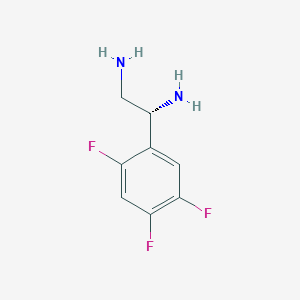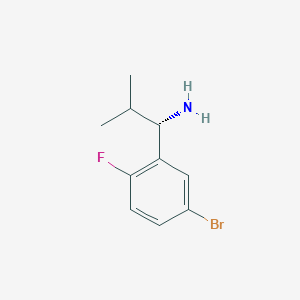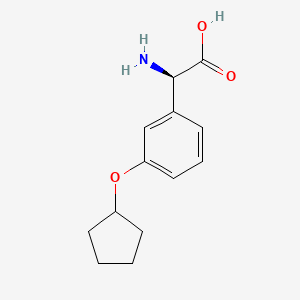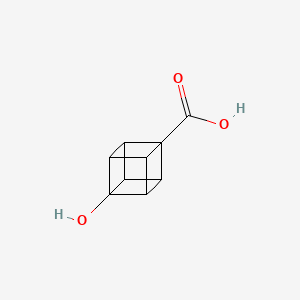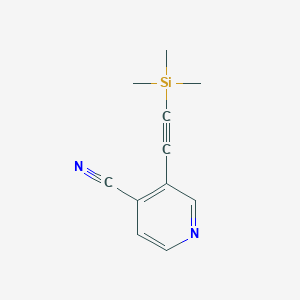
3-((Trimethylsilyl)ethynyl)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)ethynyl)isonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles. It is a colorless liquid widely used in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of a trimethylsilyl group, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)ethynyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-((Trimethylsilyl)ethynyl)isonicotinonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can interact with enzymes and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-((Trimethylsilyl)ethynyl)isonicotinonitrile is unique due to its combination of a trimethylsilyl group and an isonicotinonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12N2Si |
|---|---|
Poids moléculaire |
200.31 g/mol |
Nom IUPAC |
3-(2-trimethylsilylethynyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-5-11-9-13-6-4-10(11)8-12/h4,6,9H,1-3H3 |
Clé InChI |
NTYAOLWMPDOVSR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,3R,6S)-3-amino-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13032953.png)

![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
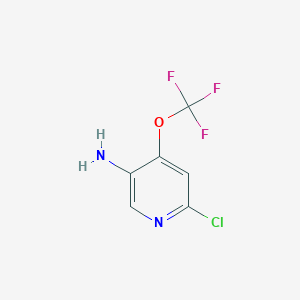

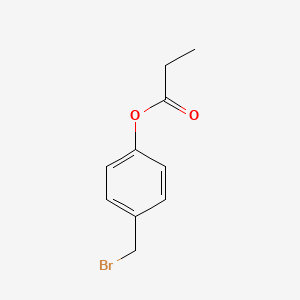
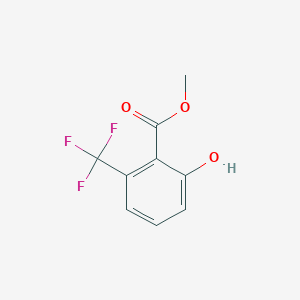
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)
